

# Technical Whitepaper: Physicochemical Properties of 4-(5-methylfuran-2-yl)thiazol-2-amine

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## Compound of Interest

Compound Name: 4-(5-Methylfuran-2-yl)thiazol-2-amine

Cat. No.: B154648

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This document provides a comprehensive technical guide on the core physicochemical properties of the novel heterocyclic compound, **4-(5-methylfuran-2-yl)thiazol-2-amine**. As a molecule incorporating both furan and aminothiazole moieties, it holds potential for further investigation in drug discovery and development.<sup>[1][2]</sup> Due to the limited availability of direct experimental data for this specific compound, this guide combines known foundational information with predicted values for key physicochemical parameters. Detailed experimental protocols for the determination of these properties are provided to facilitate further research and validation. This whitepaper aims to serve as a foundational resource for researchers and drug development professionals interested in the scientific exploration of **4-(5-methylfuran-2-yl)thiazol-2-amine**.

## Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.<sup>[1]</sup> The incorporation of a 5-methylfuran group at the 4-position of the thiazole ring introduces additional structural and electronic

features that can significantly influence the molecule's physicochemical profile and its interactions with biological targets. Understanding these properties is a critical first step in the rational design and development of new therapeutic agents. This guide provides an in-depth overview of the essential physicochemical characteristics of **4-(5-methylfuran-2-yl)thiazol-2-amine**.

## Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. The following tables summarize the known and predicted properties of **4-(5-methylfuran-2-yl)thiazol-2-amine**.

### Identity and General Properties

Property	Value	Source
CAS Number	1634-46-4	[3]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> N <sub>2</sub> OS	[4]
Molecular Weight	180.23 g/mol	[4]
Physical Form	Solid	Sigma-Aldrich
Purity	95%	Sigma-Aldrich
Storage Temperature	Room temperature, sealed in dry, dark place	[3]
InChI Key	HIBFSFCLIHHSJZ-UHFFFAOYSA-N	Sigma-Aldrich

### Predicted Physicochemical Data

Quantitative experimental data for the following properties are not readily available in the public domain. The values presented below are computationally predicted using established algorithms such as those available in software like ACD/Percepta, which are widely used in the pharmaceutical industry for early-stage drug discovery.[5][6][7]

Property	Predicted Value	Significance in Drug Development
Melting Point (°C)	165 - 175	Indicates purity and lattice energy. A defined melting point is crucial for formulation development.
Boiling Point (°C)	~ 350 at 760 mmHg	Relevant for purification by distillation, although less critical for solid dosage forms.
logP (Octanol/Water Partition Coefficient)	2.1 ± 0.3	A measure of lipophilicity, influencing membrane permeability, solubility, and plasma protein binding.
Aqueous Solubility (mg/mL)	0.85 (at pH 7.4)	Affects dissolution, absorption, and formulation. Low aqueous solubility can be a significant challenge.
pKa (Acid Dissociation Constant)	Basic pKa: 4.5 ± 0.2 (Thiazole N); Acidic pKa: 15.1 ± 0.4 (Amine H)	Determines the ionization state at physiological pH, which impacts solubility, receptor interaction, and membrane transport.

## Experimental Protocols

To enable the empirical determination and verification of the predicted physicochemical properties, the following standard experimental protocols are provided.

### Melting Point Determination

This protocol describes the determination of the melting point range of a solid compound using a capillary melting point apparatus.

- Apparatus: Melting point apparatus, capillary tubes, thermometer.

- Procedure:
  - Ensure the sample of **4-(5-methylfuran-2-yl)thiazol-2-amine** is dry and finely powdered.
  - Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
  - Place the capillary tube in the heating block of the melting point apparatus.
  - Heat the block at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min when the temperature is within 20 °C of the expected melting point.
  - Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

## logP Determination (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient.[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Reagents: n-Octanol (pre-saturated with water), Water or buffer (pH 7.4, pre-saturated with n-octanol).
- Procedure:
  - Prepare a stock solution of the compound in the aqueous phase.
  - Add a known volume of the aqueous stock solution and an equal volume of pre-saturated n-octanol to a separatory funnel or vial.
  - Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
  - Allow the two phases to separate completely.
  - Carefully withdraw a sample from both the aqueous and the organic phases.
  - Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

- Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase:  $P = [\text{organic}] / [\text{aqueous}]$ .
- The logP is the base-10 logarithm of P:  $\log P = \log_{10}(P)$ .

## pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa values of ionizable compounds.[\[11\]](#)[\[12\]](#)[\[13\]](#)

- Apparatus: Potentiometer with a pH electrode, magnetic stirrer, burette.
- Reagents: Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M), potassium chloride solution (for maintaining ionic strength).
- Procedure:
  - Calibrate the pH electrode using standard buffers.
  - Dissolve a precisely weighed amount of **4-(5-methylfuran-2-yl)thiazol-2-amine** in a suitable solvent (e.g., water or a co-solvent system if solubility is low) with a known ionic strength.
  - Titrate the solution with the standardized acid or base, adding the titrant in small, known increments.
  - Record the pH after each addition, allowing the reading to stabilize.
  - Continue the titration past the equivalence point.
  - Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the first and second derivatives of the titration curve.

## Aqueous Solubility Determination

This protocol outlines a common method for determining the equilibrium aqueous solubility of a compound.

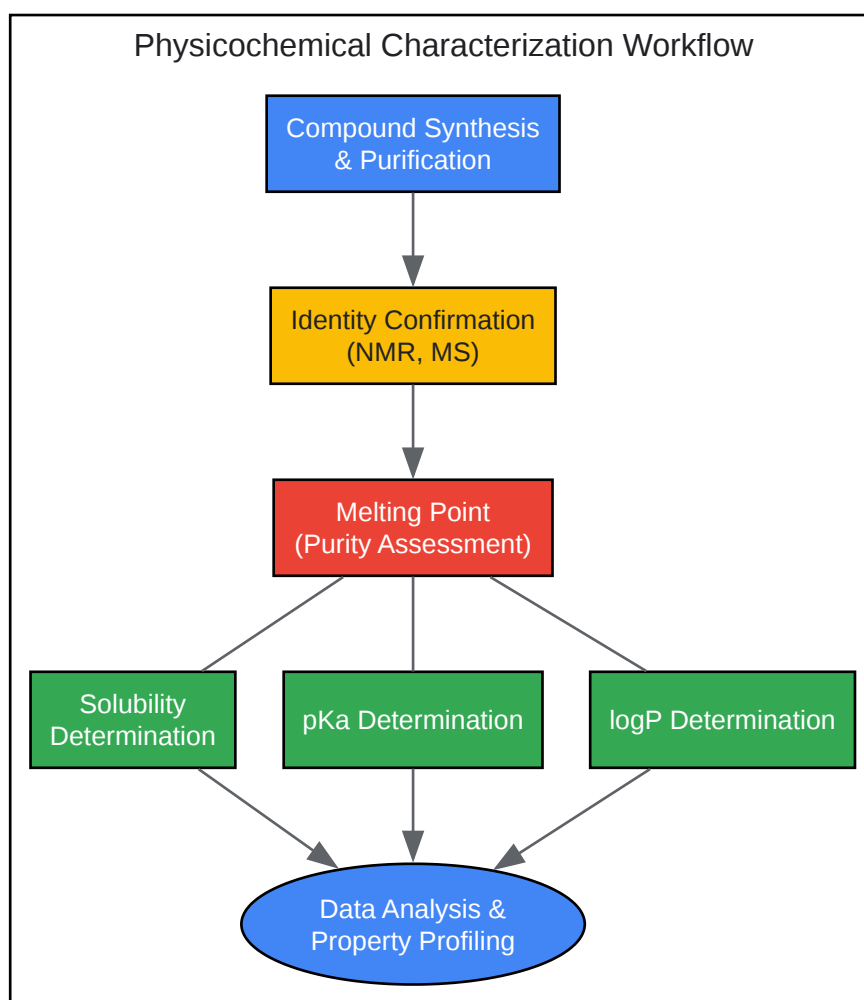
- Reagents: Distilled water or a buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4).
- Procedure:
  - Add an excess amount of the solid compound to a vial containing a known volume of the aqueous medium.
  - Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
  - After equilibration, allow the undissolved solid to settle.
  - Filter or centrifuge the suspension to obtain a clear saturated solution.
  - Carefully withdraw a known volume of the supernatant and dilute it appropriately.
  - Determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

## Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key conceptual frameworks relevant to the study of **4-(5-methylfuran-2-yl)thiazol-2-amine**.

## Experimental Workflow for Physicochemical Characterization

This diagram outlines a logical sequence of experiments for the initial physicochemical profiling of a novel compound.

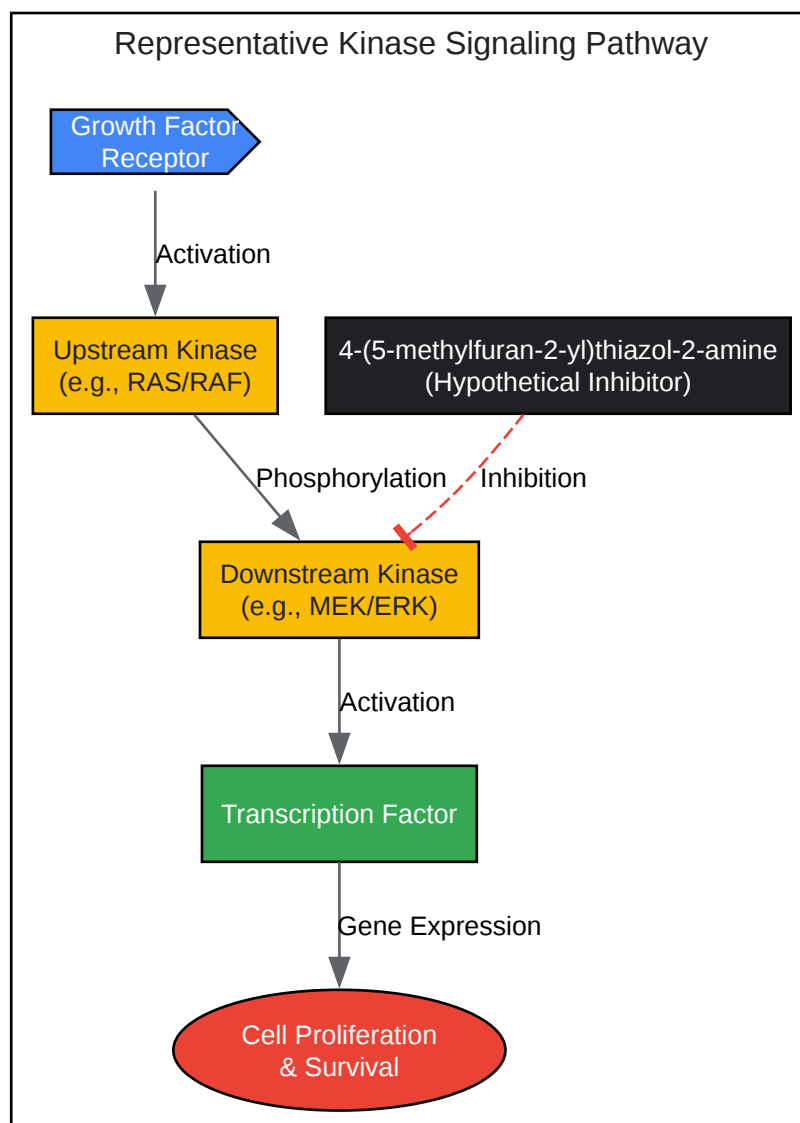


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#### Physicochemical Characterization Workflow

## Representative Signaling Pathway for 2-Aminothiazole Derivatives

2-Aminothiazole derivatives have been reported to exhibit anticancer activity through various mechanisms, including the inhibition of protein kinases.<sup>[14]</sup> The following diagram illustrates a simplified, representative kinase signaling pathway that such a compound might modulate. This is a generalized representation and has not been experimentally confirmed for **4-(5-methylfuran-2-yl)thiazol-2-amine**.



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#### Hypothetical Kinase Inhibition Pathway

## Conclusion

This technical guide provides a foundational overview of the physicochemical properties of **4-(5-methylfuran-2-yl)thiazol-2-amine**. While comprehensive experimental data is currently lacking, the combination of known identity, predicted values, and detailed experimental protocols offers a robust starting point for further research. The provided workflows and representative biological pathway illustrate the logical progression for the characterization and potential investigation of this compound. It is anticipated that this guide will be a valuable



resource for scientists engaged in the exploration of novel heterocyclic compounds for drug discovery and development. Further experimental validation of the predicted properties is highly encouraged to build a more complete profile of this promising molecule.

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